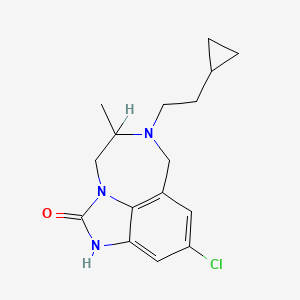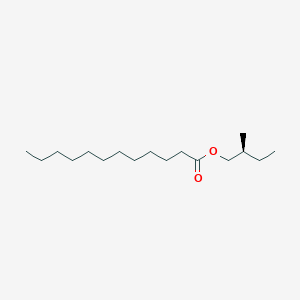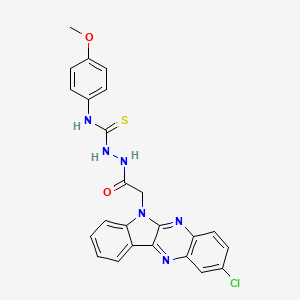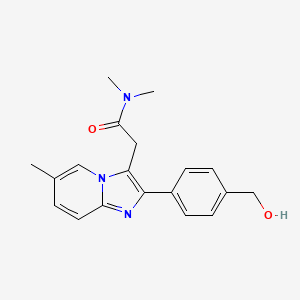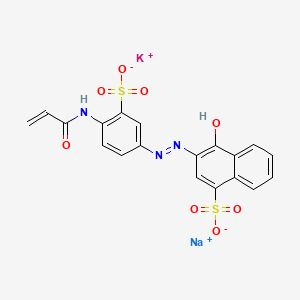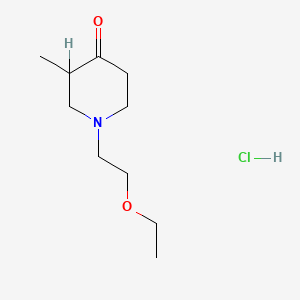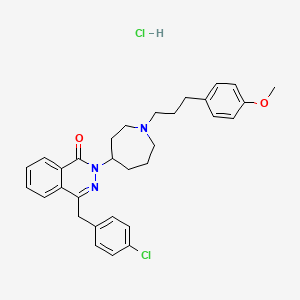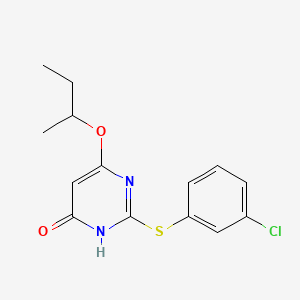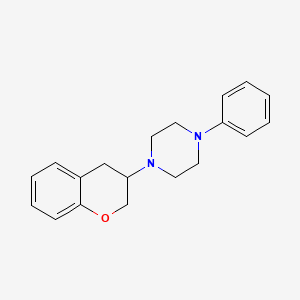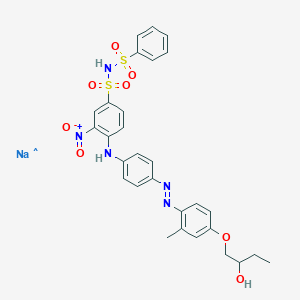
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠是一种复杂的的有机化合物,以其独特的结构性质和在各个科学领域的潜在应用而闻名。
准备方法
合成路线和反应条件
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠的合成通常涉及多个步骤,包括重氮化、偶联和磺化反应。该过程始于芳香胺的重氮化,然后与酚类化合物偶联形成偶氮键。随后的硝化和磺化步骤分别引入硝基和磺酰胺基团。最后产物通过用氢氧化钠中和磺酰胺来获得其钠盐。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化,以确保高收率和纯度。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠会发生各种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为胺。
还原: 偶氮基团可以被还原形成相应的胺。
取代: 芳香环可以进行亲电取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原剂如连二亚硫酸钠和在催化剂存在下的氢气经常被使用。
取代: 亲电取代反应可能涉及卤素、硝化剂和磺化剂等试剂。
主要产物
氧化: 形成相应的硝基衍生物。
还原: 从偶氮基团和硝基基团形成胺。
取代: 形成各种取代的芳香族化合物。
科学研究应用
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠在科学研究中有多种应用:
化学: 用作有机合成的试剂和染料中间体。
生物学: 研究其作为生物染料和酶分析的潜力。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠的作用机制涉及它与特定分子靶标和途径的相互作用。偶氮基团可以被还原形成胺,这些胺可以与细胞成分相互作用。硝基可以参与氧化还原反应,可能导致活性氧物质的产生。磺酰胺基团可以与酶和蛋白质相互作用,影响其功能。
相似化合物的比较
类似化合物
独特性
4-((4-((4-(2-羟基丁氧基)-邻甲苯基)偶氮)苯基)氨基)-3-硝基-N-(苯磺酰基)苯磺酰胺钠之所以独特,是因为它具有特定功能基团的组合,赋予它独特的化学反应性和潜在应用。偶氮基团和硝基基团以及磺酰胺官能团的存在使其成为各种科学和工业用途的多功能化合物。
属性
CAS 编号 |
83221-39-0 |
|---|---|
分子式 |
C29H29N5NaO8S2 |
分子量 |
662.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Na/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |
InChI 键 |
HMGMMNODNCYVPB-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



